2-(1H-pyrrol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-2-yl)phenol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a hydroxyphenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)phenol can be achieved through several methods. One common approach involves the cyclization of 2-(2-nitrophenyl)acetonitrile with ethyl acetoacetate in the presence of a base, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the pyrrole ring. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-phenyl)-1H-pyrrole.
Reduction: Formation of 2-(2-aminophenyl)-1H-pyrrole.
Substitution: Formation of halogenated derivatives such as 2-(2-chlorophenyl)-1H-pyrrole.
Scientific Research Applications
2-(1H-pyrrol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in imaging applications.
2-(2-Hydroxyphenyl)benzimidazole: Exhibits similar structural features and is used in medicinal chemistry.
2-(2-Hydroxyphenyl)benzofuran: Another structurally related compound with applications in material science.
Uniqueness
2-(1H-pyrrol-2-yl)phenol is unique due to its specific substitution pattern and the presence of both a hydroxy group and a pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)phenol |
InChI |
InChI=1S/C10H9NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-7,11-12H |
InChI Key |
GKSPIKYEYHFEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CN2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.